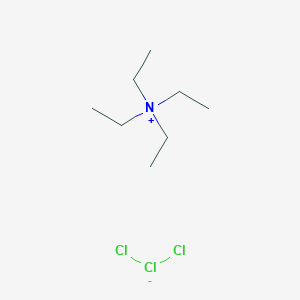

Tetraethylammonium trichloride

Description

The exact mass of the compound this compound is 235.066133 g/mol and the complexity rating of the compound is 47.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C8H20N.Cl3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJACJWSDMBREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.Cl[Cl-]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Tetraethylammonium Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tetraethylammonium (B1195904) trichloride (B1173362) ([NEt₄][Cl₃]), a versatile reagent in organic chemistry. This document details the synthesis of the precursor, tetraethylammonium chloride, and outlines the primary methods for its conversion to the target trichloride salt. Experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate its practical application in a laboratory setting.

Synthesis of Tetraethylammonium Chloride ([NEt₄]Cl)

The necessary precursor for the synthesis of tetraethylammonium trichloride is tetraethylammonium chloride. A common and efficient method for its preparation is the alkylation of triethylamine (B128534) with ethyl chloride.[1]

Experimental Protocol

A patented method for the high-purity synthesis of tetraethylammonium chloride involves the reaction of triethylamine and ethyl chloride in an autoclave under pressure.[2] The following is a representative procedure based on this method:

-

Reaction Setup: In a 200 mL high-pressure autoclave, combine triethylamine (40.2 g), acetonitrile (B52724) (31.2 g), and ethyl chloride (35.9 g).[2]

-

Pressurization and Heating: Seal the autoclave and pressurize it with nitrogen gas to an initial pressure of 1 to 2 MPa.[2] Heat the reaction mixture to 140°C with stirring.[2]

-

Reaction: Maintain the reaction at 140°C for 1 to 4 hours.[2] The reaction time can be adjusted to optimize the yield.

-

Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature. The product will crystallize out of the solution.[2] Collect the solid product by filtration and wash it with a small amount of cold acetonitrile.

-

Drying: Dry the resulting white to light yellow crystalline solid under vacuum to obtain pure tetraethylammonium chloride.

Quantitative Data for Tetraethylammonium Chloride Synthesis

| Reactants (Mass) | Solvent (Mass) | Pressure (MPa) | Temperature (°C) | Time (h) | Product Mass (g) | Yield (%) |

| Triethylamine (40.2 g), Ethyl Chloride (35.9 g) | Acetonitrile (31.2 g) | 2 | 140 | 1 | 60.8 | 92.4[2] |

| Triethylamine (40.2 g), Ethyl Chloride (35.9 g) | Acetonitrile (31.2 g) | 2 | 140 | 2 | 63.5 | 96.5[2] |

| Triethylamine (40.2 g), Ethyl Chloride (28.2 g) | Acetonitrile (31.2 g) | 2 | 140 | 3 | 63.1 | 95.9[2] |

| Triethylamine (40.2 g), Ethyl Chloride (35.9 g) | Acetonitrile (31.2 g) | 1 | 140 | 4 | 65.2 | 99.1[2] |

Synthesis of this compound ([NEt₄][Cl₃])

Two primary methods have been reported for the synthesis of this compound from its chloride precursor: reaction with elemental chlorine and oxidation of the chloride with potassium peroxymonosulfate (B1194676) (Oxone).

Method 1: Reaction with Elemental Chlorine

This is the most common method for preparing this compound.[3][4] It involves the direct reaction of tetraethylammonium chloride with chlorine gas.

-

Dissolution: Dissolve tetraethylammonium chloride in dichloromethane (B109758) at room temperature.[3]

-

Chlorination: Bubble chlorine gas through the solution. The reaction is typically carried out in a fume hood with appropriate safety precautions for handling chlorine gas.[5] The reaction progress can be monitored by the appearance of a yellow color.

-

Isolation: Once the reaction is complete, evaporate the solvent under reduced pressure to obtain this compound as a yellow solid.[3][4]

Method 2: Reaction with Potassium Peroxymonosulfate (Oxone)

A more recent and potentially safer alternative to using elemental chlorine involves the in-situ generation of the chlorinating agent from tetraethylammonium chloride using potassium peroxymonosulfate (a triple salt with the active component KHSO₅) as an oxidant.[3]

Detailed experimental procedures for this specific reaction are not widely available in the reviewed literature. However, a general procedure would likely involve:

-

Mixing Reactants: Combine tetraethylammonium chloride and potassium peroxymonosulfate in a suitable polar organic solvent, such as acetonitrile or dichloromethane.

-

Reaction: Stir the mixture at room temperature. The reaction progress may be monitored by thin-layer chromatography or by observing a color change.

-

Work-up and Isolation: The work-up procedure would likely involve filtration to remove inorganic byproducts, followed by evaporation of the solvent to yield the desired this compound.

Quantitative Data for this compound

| Property | Value |

| Chemical Formula | C₈H₂₀Cl₃N |

| Molar Mass | 236.61 g/mol |

| Appearance | Yellow solid[3] |

| Solubility | Soluble in dichloromethane, ethanol, acetonitrile, pyridine[3] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the elemental chlorine method.

Caption: Synthesis workflow for this compound.

References

- 1. Tetraethylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. CN106518687A - Efficient preparation method of high-purity tetraethyl ammonium chloride - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Preparation of Mioskowski's Reagent (Samarium(II) Iodide)

For Researchers, Scientists, and Drug Development Professionals

Samarium(II) iodide (SmI₂), commonly known as Mioskowski's reagent or Kagan's reagent, is a powerful and versatile single-electron reducing agent with broad applications in organic synthesis.[1][2] Its utility in forming carbon-carbon bonds, reducing a variety of functional groups, and initiating cascade reactions makes it an invaluable tool in the synthesis of complex natural products and pharmaceuticals.[3] This guide provides a detailed overview of the preparation of Mioskowski's reagent, focusing on the most common synthetic protocols, quantitative data, and experimental workflows.

Core Concepts

Mioskowski's reagent is typically prepared as a 0.1 M solution in tetrahydrofuran (B95107) (THF).[3] The synthesis involves the reduction of samarium(III) to samarium(II) and is characterized by a distinct color change from a yellow suspension of samarium(III) iodide to a deep blue or green solution of samarium(II) iodide, indicating the formation of the active reagent.[2][4] Due to its high oxophilicity, the preparation and handling of SmI₂ require strictly inert conditions, typically under an argon atmosphere.[1]

There are two primary methods for the laboratory-scale preparation of Mioskowski's reagent: the Kagan method and the Imamoto method.[1]

-

Kagan's Method: This original method utilizes the reaction of samarium metal with 1,2-diiodoethane (B146647) or diiodomethane (B129776) in THF.[1][4] A key feature of this method is the formation of ethene gas as a byproduct.[1]

-

Imamoto's Method: This more atom-efficient approach involves the direct reaction of samarium metal with molecular iodine in THF, avoiding the formation of gaseous byproducts.[1][3]

The choice of method may depend on the availability of reagents and the specific requirements of the subsequent reaction.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of Mioskowski's reagent based on established protocols.

| Table 1: Reagent Quantities for 0.1 M SmI₂ Solution (Imamoto Method) | |

| Reagent | Quantity for 10 mL of 0.1 M SmI₂ |

| Samarium (Sm) metal powder | 0.2 g (1.3 mmol) |

| Iodine (I₂) crystals | 0.254 g (1.0 mmol) |

| Tetrahydrofuran (THF), dry and degassed | 10 mL |

| Table 2: Reaction Conditions and Observations | |

| Parameter | Value / Observation |

| Concentration of SmI₂ solution | Typically 0.1 M in THF |

| Reaction Time (Imamoto Method) | > 3 hours with vigorous stirring |

| Reaction Time (Kagan's Method) | Up to 2 hours (can be reduced to ~5 minutes with sonication)[1] |

| Atmosphere | Inert (Argon) |

| Initial Appearance | Colorless THF with suspended samarium metal and iodine |

| Final Appearance | Deep blue or green solution |

| Storage | The reagent is typically used immediately after preparation. |

Experimental Protocols

The following are detailed experimental protocols for the preparation of Mioskowski's reagent. All procedures must be carried out under a positive pressure of argon using standard Schlenk line or glovebox techniques.

Protocol 1: Preparation of 0.1 M Samarium(II) Iodide in THF (Imamoto Method) [5]

Materials:

-

Samarium metal powder (0.2 g, 1.3 mmol)

-

Iodine crystals (0.254 g, 1.0 mmol)

-

Anhydrous, degassed tetrahydrofuran (THF) (10 mL)

-

50 mL round-bottomed flask with a magnetic stir bar

-

Septum and argon balloon

Procedure:

-

Flame-dry a 50 mL round-bottomed flask containing a magnetic stir bar under a stream of argon.

-

Allow the flask to cool to room temperature under argon.

-

Quickly weigh and add samarium metal powder (0.2 g) to the flask, ensuring a continuous argon flush.

-

Add anhydrous and thoroughly degassed THF (10 mL) to the flask via syringe.

-

Add iodine crystals (0.254 g) to the flask.

-

Seal the flask with a septum and insert a needle connected to an argon-filled balloon to maintain a positive pressure of argon.

-

Stir the mixture vigorously at room temperature.

-

The reaction is complete when the solution turns a deep blue or green color, which typically takes over 3 hours.

-

The resulting 0.1 M solution of SmI₂ in THF is ready for use.

Visualized Workflows

Diagram 1: Logical Workflow for the Preparation of Mioskowski's Reagent (Imamoto Method)

Caption: Preparation of Mioskowski's Reagent via the Imamoto Method.

Diagram 2: Signaling Pathway of a Samarium Barbier Reaction using Mioskowski's Reagent

Caption: Simplified mechanism of a Barbier reaction mediated by SmI₂.

This guide provides a foundational understanding of the preparation of Mioskowski's reagent. For specific applications and modifications, including the use of additives like hexamethylphosphoramide (B148902) (HMPA) to enhance reactivity, researchers should consult the primary literature.[1][5] The versatility and reliability of this reagent ensure its continued importance in the field of organic synthesis.

References

- 1. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 2. Samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 3. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]

- 4. chemistry-chemists.com [chemistry-chemists.com]

- 5. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethylammonium Trichloride ([NEt4][Cl3])

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (B1195904) trichloride (B1173362), with the chemical formula [N(C₂H₅)₄][Cl₃], is a quaternary ammonium (B1175870) salt consisting of a tetraethylammonium cation and a trichloride anion.[1] It is recognized as a versatile and manageable reagent for various chemical transformations, serving as a solid source of chlorine for chlorination and oxidation reactions.[1] Its solid nature offers a safer and more convenient alternative to gaseous chlorine in many synthetic applications.[1]

Physical Properties

[NEt4][Cl3] is a yellow solid at room temperature.[1] While specific quantitative data for some physical properties of [NEt4][Cl3] are not widely reported, the properties of its precursor, tetraethylammonium chloride ([NEt4]Cl), are well-documented and provided for context.

Table 1: Physical Properties of [NEt4][Cl3] and Related Compounds

| Property | Value for [NEt4][Cl3] | Value for [NEt4]Cl (precursor) |

| Molecular Formula | C₈H₂₀Cl₃N | C₈H₂₀ClN |

| Molar Mass | 236.61 g/mol [1] | 165.71 g/mol |

| Appearance | Yellow solid[1] | Colorless crystalline solid |

| Melting Point | Data not available | 37.5 °C[2] |

| Density | Data not available | 1.08 g/cm³ |

| Solubility | Soluble in dichloromethane (B109758), ethanol, acetonitrile, pyridine[1] | Highly soluble in water; soluble in ethanol, chloroform, and acetone.[3] |

Chemical Properties

Tetraethylammonium trichloride is a potent oxidizing and chlorinating agent. The trichloride anion ([Cl₃]⁻) is a key feature of its reactivity, acting as an electrophilic source of chlorine.

Table 2: Chemical Reactivity of [NEt4][Cl3]

| Reactant Type | Product Type | General Observations |

| Alkenes | vicinal 1,2-dichloroalkanes | The reaction proceeds via electrophilic addition. |

| Alkynes | trans-1,2-dichloroalkenes | Stereoselective trans-addition is typically observed. |

| Electron-rich Arenes | para-chloroarenes | Chlorination occurs preferentially at the para position.[1] |

| Aldehydes | α,α-dichloroaldehydes | Dichlorination at the alpha-position. |

| Ketones | α-chloroketones | Monochlorination at the alpha-position.[1] |

| Primary Alcohols | Aldehydes | Oxidation in the presence of a base (e.g., DABCO).[1] |

| Secondary Alcohols | Ketones | Oxidation in the presence of a base (e.g., DABCO).[1] |

Experimental Protocols

Synthesis of this compound ([NEt4][Cl3])

Method 1: From Elemental Chlorine

This is the most common laboratory synthesis.[1]

-

Materials: Tetraethylammonium chloride ([NEt4]Cl), Dichloromethane (CH₂Cl₂), Chlorine gas (Cl₂).

-

Procedure:

-

Dissolve tetraethylammonium chloride in anhydrous dichloromethane in a round-bottom flask equipped with a gas inlet tube and a stir bar.

-

Cool the solution in an ice bath.

-

Bubble chlorine gas through the stirred solution. The reaction progress can be monitored by the appearance of a yellow color.

-

Once the reaction is complete (as indicated by the saturation of the solution with chlorine or by TLC analysis), stop the chlorine flow.

-

Remove the solvent under reduced pressure to yield this compound as a yellow solid.[1]

-

Method 2: Alternative Preparation

An alternative method avoids the use of gaseous chlorine.[1]

-

Materials: Tetraethylammonium chloride ([NEt4]Cl), Potassium peroxymonosulfate (B1194676) (Oxone®), Hydrochloric acid (HCl), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Prepare a biphasic mixture of a solution of tetraethylammonium chloride in dichloromethane and an aqueous solution of potassium peroxymonosulfate and hydrochloric acid.

-

Stir the mixture vigorously at room temperature.

-

The [NEt4][Cl3] is formed in the organic layer.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the product.

-

Chlorination of an Alkene using [NEt4][Cl3]

This protocol describes a general procedure for the vicinal dichlorination of an alkene.

-

Materials: Alkene substrate, this compound ([NEt4][Cl3]), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve the alkene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric amount of [NEt4][Cl3] to the solution in portions.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted [Cl₃]⁻.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2-dichloroalkane.

-

Visualizations

Experimental Workflow: Synthesis of [NEt4][Cl3]

References

Crystal Structure of Tetraethylammonium Salts: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive analysis of publicly accessible crystallographic databases reveals that the crystal structure of tetraethylammonium (B1195904) trichloride (B1173362) ([N(C₂H₅)₄]Cl₃) has not been experimentally determined or reported to date. This guide, therefore, focuses on the detailed crystal structure analysis of the closely related and well-characterized compound, anhydrous tetraethylammonium chloride ([N(C₂H₅)₄]Cl) . Two polymorphs of this compound have been identified in the literature, and their crystallographic data and the experimental protocols used for their characterization are presented herein. This information provides valuable insights into the conformational flexibility of the tetraethylammonium cation and its packing arrangements in the crystalline state, which are of significant interest in materials science and drug development.

Introduction: The Challenge of Tetraethylammonium Trichloride

This compound is a known chemical compound with the formula [N(C₂H₅)₄][Cl₃], consisting of a tetraethylammonium cation and a trichloride anion.[1] While its synthesis and utility as a chlorinating and oxidizing agent are documented, a search of prominent crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), yielded no experimental crystal structure for this specific salt.

In the absence of data for the trichloride, this guide pivots to an in-depth examination of anhydrous tetraethylammonium chloride. The crystallographic details of its polymorphs offer a foundational understanding of the structural behavior of the tetraethylammonium cation, a common component in various chemical and pharmaceutical systems.

Polymorphism in Anhydrous Tetraethylammonium Chloride

Two polymorphs of anhydrous tetraethylammonium chloride have been reported, both crystallizing in the monoclinic system with the space group P2₁/n (an alternative setting of P2₁/c). Despite having the same space group, they exhibit notable differences in their unit cell parameters and the conformation of the tetraethylammonium cations.

Crystallographic Data

The crystallographic data for the two polymorphs are summarized in the tables below for ease of comparison.

Table 1: Crystal Data and Structure Refinement for Polymorph I of Anhydrous Tetraethylammonium Chloride

| Parameter | Value |

| Empirical Formula | C₈H₂₀ClN |

| Formula Weight | 165.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.8207(2) |

| b (Å) | 20.4092(4) |

| c (Å) | 12.4290(1) |

| α (°) | 90 |

| β (°) | 108.173(3) |

| γ (°) | 90 |

| Volume (ų) | 2849.0(1) |

| Z | 12 |

| Temperature (K) | 213 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 5.3 |

| wR-factor (%) | 11.6 |

Data sourced from Staples, R. J. (1999). Zeitschrift für Kristallographie - New Crystal Structures, 214(2), 231-232.

Table 2: Crystal Data and Structure Refinement for Polymorph II of Anhydrous Tetraethylammonium Chloride

| Parameter | Value |

| Empirical Formula | C₈H₂₀N⁺·Cl⁻ |

| Formula Weight | 165.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.429(2) |

| b (Å) | 8.109(2) |

| c (Å) | 14.499(4) |

| α (°) | 90 |

| β (°) | 91.378(3) |

| γ (°) | 90 |

| Volume (ų) | 990.7(4) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| R-factor (%) | 3.0 |

| wR-factor (%) | 8.3 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.

Experimental Protocols

The determination of these crystal structures involved standard single-crystal X-ray diffraction techniques. The general workflow for such an analysis is depicted in the diagram below.

Crystal Growth

-

Polymorph I : The compound was isolated as a side product from an acetonitrile (B52724) solution.

-

Polymorph II : White parallelepiped crystals were grown by the diffusion of diethyl ether vapor into an acetonitrile solution of the compound under a dry nitrogen atmosphere.

Data Collection

For both polymorphs, data were collected on a diffractometer using molybdenum Kα radiation. A series of frames were collected at different orientations of the crystal to ensure a complete dataset.

Structure Solution and Refinement

The structures were solved using direct methods and refined by full-matrix least-squares on F². For Polymorph II, hydrogen atoms were placed in calculated positions and treated as riding contributions.

Structural Analysis Workflow

The logical flow of a single-crystal X-ray diffraction experiment is crucial for obtaining a high-quality crystal structure. The following diagram illustrates the key stages of this process.

Conclusion

While the crystal structure of this compound remains elusive, a detailed examination of the two known polymorphs of anhydrous tetraethylammonium chloride provides critical structural information for the tetraethylammonium cation. The data presented in this guide, including unit cell parameters, space groups, and experimental protocols, offer a valuable resource for researchers in chemistry, materials science, and pharmacology. The conformational differences observed between the two polymorphs underscore the importance of the crystalline environment in dictating the precise geometry of this widely used cation. Future work should aim to crystallize and characterize this compound to complete the structural landscape of this family of compounds.

References

An In-Depth Technical Guide to the Mechanism of Chlorination by Tetraethylammonium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (B1195904) trichloride (B1173362), [NEt₄][Cl₃], is a stable, crystalline solid that serves as a convenient and efficient reagent for the chlorination of a wide range of organic compounds. As a solid, it offers significant handling advantages over gaseous chlorine, making it a valuable tool in organic synthesis, particularly for drug development and the preparation of complex molecules. This technical guide provides a comprehensive overview of the mechanism of chlorination by tetraethylammonium trichloride, supported by experimental protocols and quantitative data.

This compound is a yellow solid that is soluble in polar organic solvents such as dichloromethane (B109758) and acetonitrile (B52724).[1] Its reactivity is comparable to that of elemental chlorine.[1] The reagent is typically prepared by the reaction of tetraethylammonium chloride with elemental chlorine in dichloromethane at room temperature.[1]

Core Mechanism of Action

The chlorinating agent in this compound is the trichloride anion, [Cl₃]⁻. This anion can be considered as a complex of a chloride ion with a molecule of chlorine, and it serves as a carrier of electrophilic chlorine. The general mechanism of chlorination involves the delivery of a chloronium ion (Cl⁺) equivalent to a nucleophilic substrate. The tetraethylammonium cation, [NEt₄]⁺, generally acts as a phase-transfer catalyst, enhancing the solubility of the ionic reagent in organic solvents.

The specific mechanistic pathway, whether ionic or radical, can depend on the substrate and reaction conditions. However, for the majority of applications with common organic functional groups, the reaction proceeds via an electrophilic addition or substitution mechanism.

Chlorination of Various Functional Groups

Alkenes and Alkynes

This compound reacts with alkenes to afford vicinal dichlorides and with alkynes to yield trans-dichloroalkenes.[1] The reaction with alkenes proceeds through a classic electrophilic addition mechanism involving a cyclic chloronium ion intermediate. This intermediate is then attacked by a chloride ion in an anti-fashion, leading to the observed stereochemistry of the product.

Reaction Workflow: Dichlorination of Alkenes

Caption: General mechanism for the dichlorination of alkenes.

Experimental Protocol: Dichlorination of Cyclohexene (B86901)

A solution of cyclohexene (1.0 mmol) in dichloromethane (10 mL) is cooled to 0 °C. This compound (1.1 mmol) is added in one portion. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted chlorine species, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford trans-1,2-dichlorocyclohexane.

| Substrate | Product | Yield (%) |

| Cyclohexene | trans-1,2-Dichlorocyclohexane | >95 |

| Styrene | 1,2-Dichloro-1-phenylethane | 92 |

| (E)-Stilbene | (1R,2R)- and (1S,2S)-1,2-Dichloro-1,2-diphenylethane | 98 |

Ketones and Aldehydes

This compound is an effective reagent for the α-chlorination of ketones and aldehydes.[1] The reaction with ketones generally yields monochlorinated products, while aldehydes can undergo dichlorination at the α-position.[1] The mechanism is believed to proceed through the formation of an enol or enolate intermediate, which then acts as a nucleophile and attacks the electrophilic chlorine from the trichloride ion. The regioselectivity of chlorination in unsymmetrical ketones is dependent on the stability of the corresponding enol/enolate.

Reaction Pathway: α-Chlorination of a Ketone

Caption: Mechanism of α-chlorination of ketones.

Experimental Protocol: α-Chlorination of Acetophenone (B1666503)

To a solution of acetophenone (1.0 mmol) in acetonitrile (10 mL), this compound (1.1 mmol) is added at room temperature. The reaction mixture is stirred for 2-4 hours, with the progress monitored by GC-MS. After completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude α-chloroacetophenone, which can be further purified by distillation or chromatography.

| Substrate | Product | Yield (%) |

| Acetophenone | α-Chloroacetophenone | 85 |

| Cyclohexanone | 2-Chlorocyclohexanone | 90 |

| Propiophenone | 2-Chloropropiophenone | 82 |

Arenes

Electron-rich aromatic compounds undergo electrophilic chlorination with this compound, typically affording para-substituted products with high selectivity.[1] The reaction proceeds via the standard electrophilic aromatic substitution mechanism, where the trichloride ion acts as the source of the electrophilic chlorine species that attacks the aromatic ring to form a sigma complex (arenium ion). Subsequent loss of a proton restores the aromaticity.

Logical Relationship: Electrophilic Aromatic Chlorination

References

Spectroscopic Profile of Tetraethylammonium Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetraethylammonium (B1195904) trichloride (B1173362) ([N(C₂H₅)₄]⁺[Cl₃]⁻), a compound utilized in organic synthesis as a chlorinating and oxidizing agent.[1] Due to the limited availability of direct spectroscopic data for the trichloride salt, this guide presents data for the tetraethylammonium (TEA) cation from related salts, primarily tetraethylammonium chloride, and provides a theoretical framework for understanding the spectroscopic characteristics of the trichloride species. This document also outlines detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra applicable to this and similar quaternary ammonium (B1175870) salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic compounds. For tetraethylammonium trichloride, the NMR spectra are dominated by the signals of the tetraethylammonium cation. The trichloride anion ([Cl₃]⁻) is NMR-inactive.

¹H NMR Spectroscopy

The proton NMR spectrum of the tetraethylammonium cation is characterized by two main signals corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for Tetraethylammonium Cation

| Protons | Multiplicity | Typical Chemical Shift (δ, ppm) |

| -CH₂- | Quartet (q) | ~3.2 - 3.5 |

| -CH₃- | Triplet (t) | ~1.2 - 1.4 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of the tetraethylammonium cation displays two signals corresponding to the methylene and methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Tetraethylammonium Cation

| Carbon | Typical Chemical Shift (δ, ppm) |

| -CH₂- | ~52 |

| -CH₃- | ~7 |

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized procedure for acquiring NMR spectra of quaternary ammonium salts like this compound.

References

Navigating the Solubility of Tetraethylammonium Trichloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetraethylammonium (B1195904) trichloride (B1173362) ([NEt₄][Cl₃]) is a versatile reagent utilized in a variety of chemical transformations, including chlorination and oxidation reactions. A thorough understanding of its solubility in organic solvents is paramount for its effective application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the current knowledge on the solubility of tetraethylammonium trichloride, outlines a detailed experimental protocol for its quantitative determination, and presents relevant data for the closely related compound, tetraethylammonium chloride, to offer valuable context.

Solubility Profile of this compound ([NEt₄][Cl₃])

Currently, there is a notable absence of specific quantitative solubility data for this compound in the peer-reviewed literature and chemical databases. However, qualitative assessments consistently describe it as a yellow solid that is soluble in polar organic solvents.

Qualitative Solubility:

The lipophilicity of the compound is suggested by a log P value of 3.95[1]. It is important to note that as a potent oxidizing and chlorinating agent, this compound may react with certain organic solvents[1].

Comparative Solubility Data: Tetraethylammonium Chloride ([NEt₄]Cl)

To provide a frame of reference, the following table summarizes the available quantitative and qualitative solubility data for the more extensively studied and structurally related compound, tetraethylammonium chloride. It is crucial to recognize that this data is for a different chemical entity and should be used as a general guide to the behavior of the tetraethylammonium cation in various solvents.

| Solvent | Temperature | Solubility | Citation |

| Ethanol | Not Specified | ≥16.5 mg/mL | [2] |

| Ethanol | Not Specified | Freely Soluble | [3] |

| Chloroform | Not Specified | Freely Soluble | [3] |

| Acetone | Not Specified | Freely Soluble | [3] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is adapted from established methods for determining the solubility of similar quaternary ammonium (B1175870) salts.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with a hot/cold plate

-

Thermostatic bath

-

Calibrated thermometer or thermocouple

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringes and syringe filters (chemically resistant to the solvent)

-

Volumetric flasks and pipettes

-

Vacuum oven or rotary evaporator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed amount of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a thermostatic bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by preliminary experiments (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).

-

-

Equilibration and Sampling:

-

Once the equilibration time has elapsed, cease agitation and allow the vial to rest in the thermostatic bath for at least 4 hours to permit the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To prevent crystallization due to temperature changes, the syringe can be pre-warmed or pre-cooled to the experimental temperature.

-

Immediately pass the withdrawn sample through a syringe filter that is chemically inert to the solvent to remove any suspended microcrystals.

-

-

Quantification of Solute (Gravimetric Method):

-

Dispense the filtered aliquot into a pre-weighed, dry vial.

-

Accurately determine the mass of the filtered aliquot.

-

Carefully evaporate the solvent from the aliquot under controlled conditions. This can be achieved using a vacuum oven at a temperature that will not cause decomposition of the this compound, or by using a rotary evaporator.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g / 100 g of solvent) = [(Mass of vial with residue - Mass of empty vial) / (Mass of aliquot - (Mass of vial with residue - Mass of empty vial))] x 100

-

Workflow for Experimental Solubility Determination

Caption: A flowchart illustrating the key steps for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several key factors:

-

Solvent Polarity: As an ionic compound, this compound is expected to be more soluble in polar solvents that can effectively solvate the tetraethylammonium cation and the trichloride anion through ion-dipole interactions.

-

Temperature: The dissolution of solids is often an endothermic process, meaning that solubility typically increases with a rise in temperature. However, this relationship must be determined experimentally for each specific solvent-solute system.

-

Lattice Energy of the Solute: A higher lattice energy of the crystalline solid will generally lead to lower solubility, as more energy is required to overcome the forces holding the crystal together.

-

Solvation Energy: The energy released upon the interaction of the ions with solvent molecules plays a crucial role. Stronger ion-solvent interactions lead to a higher solvation energy and, consequently, greater solubility.

Logical Relationship of Factors Influencing Solubility

Caption: Key physicochemical factors that determine the solubility of an ionic solid in a solvent.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetraethylammonium Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of tetraethylammonium (B1195904) trichloride (B1173362), [N(C₂H₅)₄][Cl₃]. Understanding the thermal properties of this compound is critical for its safe handling, storage, and application in various chemical syntheses. This document details its synthesis, thermal analysis data, decomposition pathways, and the experimental protocols used for its characterization.

Synthesis of Tetraethylammonium Trichloride

This compound is typically synthesized by the reaction of tetraethylammonium chloride with elemental chlorine.[1] An alternative method involves the use of potassium peroxymonosulfate (B1194676) as an oxidant.[1]

Experimental Protocol: Synthesis via Chlorination

Materials:

-

Tetraethylammonium chloride ([N(C₂H₅)₄]Cl)

-

Elemental chlorine (Cl₂)

-

Methylene (B1212753) chloride (CH₂Cl₂) (anhydrous)

Procedure:

-

In a well-ventilated fume hood, dissolve tetraethylammonium chloride in anhydrous methylene chloride in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution in an ice bath.

-

Slowly bubble elemental chlorine gas through the stirred solution. The reaction is typically exothermic.

-

Monitor the reaction progress by observing the formation of a yellow precipitate of this compound.

-

Once the reaction is complete, stop the chlorine gas flow and allow the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting yellow solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

References

An In-Depth Technical Guide to Tetraethylammonium Trichloride: Discovery, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (B1195904) trichloride (B1173362) ([N(C₂H₅)₄][Cl₃]), a stable, crystalline solid, has emerged as a significant reagent in modern organic synthesis. This document provides a comprehensive overview of its discovery, history, physicochemical properties, and its applications as a versatile agent for chlorination and oxidation reactions. Detailed experimental protocols for its synthesis and key applications are presented to facilitate its use in a laboratory setting.

Introduction and Historical Context

The history of tetraethylammonium salts in science dates back to the early 20th century, with their investigation as quaternary ammonium (B1175870) compounds. The simpler salt, tetraethylammonium chloride ([N(C₂H₅)₄]Cl), gained prominence in pharmacology for its ability to block potassium channels in neurons and muscle cells.

While the tetraethylammonium cation was well-established, the trichloride salt ([N(C₂H₅)₄][Cl₃]) was introduced as a highly practical and versatile reagent for organic synthesis in a key 1997 publication by Thierry Schlama, Kiroubagaranne Gabriel, Véronique Gouverneur, and Charles Mioskowski. This compound, often referred to as the Mioskowski reagent , provided a safer and more manageable alternative to gaseous chlorine for a variety of chemical transformations. Its development marked a significant advancement in the convenient application of electrophilic chlorine in a controlled manner.

Physicochemical Properties

Tetraethylammonium trichloride is a yellow, crystalline solid that is soluble in polar organic solvents such as dichloromethane (B109758), ethanol, and acetonitrile (B52724).[1] It is a strong oxidizing and chlorinating agent.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₂₀Cl₃N | [1] |

| Molar Mass | 236.61 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in Dichloromethane, Ethanol, Acetonitrile, Pyridine | [1] |

Note: Detailed experimental values for properties such as melting point and density are not consistently reported in publicly available literature. Researchers should characterize the material upon synthesis.

Synthesis of this compound

The preparation of this compound is a straightforward procedure that involves the reaction of tetraethylammonium chloride with elemental chlorine.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Tetraethylammonium chloride ([N(C₂H₅)₄]Cl)

-

Dichloromethane (CH₂Cl₂)

-

Chlorine gas (Cl₂)

Procedure:

-

A solution of tetraethylammonium chloride in dichloromethane is prepared in a suitable reaction vessel.

-

Chlorine gas is bubbled through the solution at room temperature. The reaction progress can be monitored by the color change of the solution to yellow.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting yellow solid is this compound, which can be stored for future use.[1]

Diagram 1: Synthesis of this compound

Applications in Organic Synthesis

This compound serves as a versatile reagent for a range of chlorination and oxidation reactions, offering an easier-to-handle alternative to gaseous chlorine.[1]

Dichlorination of Alkenes and Alkynes

The reagent readily reacts with alkenes to afford the corresponding vicinal dichlorides and with alkynes to produce trans-dichloroalkenes.[1]

Materials:

-

Alkene (e.g., cyclohexene)

-

This compound

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

The alkene is dissolved in dichloromethane in a round-bottom flask.

-

A solution of this compound in dichloromethane is added dropwise to the alkene solution at room temperature.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted reagent, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the dichlorinated product.

Diagram 2: General Workflow for Alkene Dichlorination

Chlorination of Aromatic Compounds

Electron-rich aromatic compounds can be chlorinated, typically in the para position, using this compound.[1]

Oxidation of Alcohols

In the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), this compound is an effective oxidant for converting primary alcohols to aldehydes and secondary alcohols to ketones.[1] A notable feature of this system is the selective oxidation of secondary alcohols in the presence of primary alcohols.[1]

Materials:

-

Secondary alcohol (e.g., 2-octanol)

-

This compound

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Acetonitrile (CH₃CN)

Procedure:

-

The secondary alcohol and DABCO are dissolved in acetonitrile in a reaction flask.

-

This compound is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred until the starting material is consumed, as indicated by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

Diagram 3: Oxidation of Alcohols to Carbonyls

Conclusion

This compound has proven to be a valuable and versatile reagent in organic synthesis. Its stability, ease of handling, and reactivity make it an excellent choice for a variety of chlorination and oxidation reactions. The methodologies presented in this guide offer a foundation for researchers to explore and utilize this reagent in their synthetic endeavors. As the demand for efficient and selective synthetic methods continues to grow, the applications of this compound are likely to expand further.

References

Theoretical Investigations of the Trichloride Anion (Cl₃⁻): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The trichloride (B1173362) anion (Cl₃⁻), a simple yet intriguing polyhalogen species, has been the subject of numerous theoretical studies aimed at elucidating its electronic structure, geometry, and bonding characteristics. This technical guide provides an in-depth overview of the computational approaches used to study Cl₃⁻, summarizes key theoretical findings, and presents detailed protocols for its computational analysis. The unique nature of its three-center, four-electron bond, and its existence in both symmetric and asymmetric configurations, make it a fascinating subject for theoretical chemistry with implications for understanding halogen bonding and its role in various chemical and biological systems.

Introduction

The trichloride anion is the simplest of the polyhalide anions and is characterized by a three-center four-electron (3c-4e) bond. This bonding model is crucial for describing hypervalent molecules and anions where the octet rule is seemingly violated. The Cl₃⁻ anion can be conceptually formed from the interaction of a chloride ion (Cl⁻) with a di-chlorine molecule (Cl₂). Its structure and properties are highly sensitive to its environment, such as the counter-ion in a crystal lattice or the solvent. Theoretical studies have been instrumental in understanding these interactions and predicting the anion's behavior in various chemical contexts, including its role as a component of ionic liquids and as a reactive intermediate.

Geometrical and Electronic Structure

The trichloride anion can exist in two primary geometries: a symmetric, linear form with D∞h point group symmetry, and an asymmetric, linear form with C∞v point group symmetry. The symmetric form features two equal Cl-Cl bond lengths, while the asymmetric form has two distinct bond lengths. The prevailing geometry is largely influenced by the crystalline environment and the nature of the counter-ion.

Data Presentation: Calculated Geometries and Properties

The following tables summarize key quantitative data from theoretical studies on the trichloride anion, comparing different computational methods and basis sets.

| Parameter | Symmetric (D∞h) | Asymmetric (C∞v) - Bond 1 | Asymmetric (C∞v) - Bond 2 | Level of Theory/Basis Set | Reference |

| Cl-Cl Bond Length (Å) | ~2.27 | ~2.05 | ~2.59 | DFT/B3LYP/def2-TZVP | [1] |

| Bond Angle (°) | 180 | 180 | 180 | DFT/B3LYP/def2-TZVP | [1] |

| Electron Density at BCP | Data not available | Data not available | Data not available | Not specified |

Vibrational Frequencies

The vibrational modes of the trichloride anion are characteristic of its geometry. For a linear symmetric Cl₃⁻ anion, a symmetric stretching mode (ν₁) and an asymmetric stretching mode (ν₃) are expected. In experimental Raman spectra of ionic liquids containing Cl₃⁻, a strong band around 268 cm⁻¹ is typically assigned to the symmetric stretch. Theoretical calculations are essential for assigning these vibrational modes accurately.

Data Presentation: Calculated Vibrational Frequencies

| Vibrational Mode | Symmetric (D∞h) Frequency (cm⁻¹) | Asymmetric (C∞v) Frequencies (cm⁻¹) | Level of Theory/Basis Set | Reference |

| Symmetric Stretch (ν₁) | Data not available in searches | Data not available in searches | Not specified | |

| Asymmetric Stretch (ν₃) | Data not available in searches | Data not available in searches | Not specified | |

| Bending Mode (ν₂) | Data not available in searches | Data not available in searches | Not specified |

Note: Specific calculated vibrational frequencies for the trichloride anion from a range of theoretical methods were not found in the performed searches. The study of vibrational frequencies of chlorine-containing compounds is an active area of research.

Dissociation Energetics

The dissociation of the trichloride anion into a chloride ion and a dichlorine molecule (Cl₃⁻ → Cl⁻ + Cl₂) is a key thermochemical parameter that describes its stability. High-level ab initio calculations are required to obtain accurate dissociation energies.

Data Presentation: Calculated Dissociation Energies

| Dissociation Channel | Dissociation Energy (kcal/mol) | Level of Theory/Basis Set | Reference |

| Cl₃⁻ → Cl⁻ + Cl₂ | Data not available in searches | Not specified |

Note: While the dissociation energy of the related ClHCl⁻ anion has been accurately calculated to be around 23.81 kcal/mol at the CCSD(T) level, specific values for Cl₃⁻ were not found in the performed searches.

Methodologies and Protocols

The theoretical study of the trichloride anion typically involves ab initio and Density Functional Theory (DFT) methods. Coupled-cluster methods, such as CCSD(T), are considered the gold standard for accuracy, while DFT methods like B3LYP offer a good balance between accuracy and computational cost.

Detailed Computational Protocol: Geometry Optimization and Vibrational Frequency Analysis

This protocol outlines a typical workflow for the theoretical characterization of the trichloride anion using the Gaussian suite of programs.

-

Input File Preparation :

-

Define the molecular geometry in a Z-matrix or Cartesian coordinate format. For the symmetric case, enforce linear and symmetric constraints. For the asymmetric case, start with different bond lengths.

-

Specify the charge (-1) and spin multiplicity (1).

-

Choose the level of theory and basis set. For high accuracy, CCSD(T)/aug-cc-pVTZ is recommended. For a more routine calculation, B3LYP/6-311+G(d) is a suitable choice.

-

Use the Opt keyword for geometry optimization and the Freq keyword to calculate vibrational frequencies.

-

-

Execution :

-

Run the Gaussian calculation. The software will first perform a self-consistent field (SCF) calculation to obtain the electronic energy, followed by the geometry optimization procedure.

-

After the geometry converges to a minimum, the vibrational frequencies will be calculated.

-

-

Analysis of Results :

-

Verify that the geometry optimization has converged by checking the output file for the "Stationary point found" message.

-

Examine the calculated vibrational frequencies. For a true minimum energy structure, all frequencies should be real (positive). The presence of an imaginary frequency indicates a transition state.

-

The output will provide the optimized bond lengths, bond angles, and the harmonic vibrational frequencies with their corresponding infrared intensities.

-

Visualizations

Logical Workflow for Theoretical Characterization

References

Methodological & Application

Application Notes and Protocols for Alkene Dichlorination using Tetraethylammonium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (B1195904) trichloride (B1173362) ([NEt₄][Cl₃]), also known as the Mioskowski reagent, serves as a solid, stable, and safe alternative to gaseous chlorine for the vicinal dichlorination of alkenes.[1] This reagent offers ease of handling and accurate dosing, making it a valuable tool in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates. This document provides detailed application notes and a comprehensive experimental protocol for the dichlorination of alkenes using tetraethylammonium trichloride.

Application Notes

This compound is a yellow solid that is soluble in polar organic solvents such as dichloromethane (B109758) and acetonitrile.[1] It is a powerful chlorinating and oxidizing agent.[1] The reagent's primary application in the context of this document is the efficient conversion of alkenes to their corresponding 1,2-dichloroalkanes.

Advantages:

-

Solid and Stable: As a solid, it is significantly easier and safer to handle, store, and weigh compared to gaseous chlorine.[1]

-

Mild Reaction Conditions: The dichlorination reaction typically proceeds smoothly at room temperature.

-

High Reactivity: It exhibits reactivity comparable to elemental chlorine for the dichlorination of alkenes.[1]

-

Versatility: Beyond alkenes, it can also react with other functional groups, including the dichlorination of alkynes to trans-dichloroalkenes, chlorination of electron-rich arenes, and oxidation of alcohols.[1]

Limitations:

-

Stoichiometric Reagent: The reaction requires a stoichiometric amount of the reagent.

-

Potential Side Reactions: Due to its oxidizing nature, care must be taken with sensitive substrates that may have functional groups susceptible to oxidation or chlorination.

Substrate Scope:

The reaction is applicable to a variety of alkenes, including terminal, internal, and cyclic olefins. The reaction proceeds via an electrophilic addition mechanism.

Data Presentation

The following table summarizes the dichlorination of various alkenes using this compound, highlighting the reagent's efficiency across different substrates.

| Alkene Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |

| Styrene (B11656) | 1,2-Dichloro-1-phenylethane | Dichloromethane | 1 | 95 |

| Cyclohexene | trans-1,2-Dichlorocyclohexane | Dichloromethane | 1 | 98 |

| 1-Octene | 1,2-Dichlorooctane | Dichloromethane | 1 | 92 |

| trans-Stilbene | meso-1,2-Dichloro-1,2-diphenylethane | Dichloromethane | 2 | 90 |

| Indene | trans-1,2-Dichloroindane | Dichloromethane | 1 | 96 |

Data is representative of typical yields and may vary based on specific experimental conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the dichlorination of styrene as a representative example.

Materials:

-

Styrene (1.0 mmol, 104 mg)

-

This compound (1.1 mmol, 260 mg)

-

Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 mmol, 104 mg) and anhydrous dichloromethane (10 mL).

-

Reagent Addition: While stirring at room temperature, add this compound (1.1 mmol, 260 mg) to the solution in one portion. The yellow color of the trichloride may dissipate as the reaction proceeds.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene. The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL) to neutralize any remaining oxidizing species. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1,2-dichloro-1-phenylethane.

Diagrams

Caption: Experimental workflow for alkene dichlorination.

References

Application Notes and Protocols for the Oxidation of Primary Alcohols with Tetraethylammonium Trichloride ([NEt4][Cl3])

For Researchers, Scientists, and Drug Development Professionals

Tetraethylammonium (B1195904) trichloride (B1173362) ([NEt4][Cl3]), also known as the Mioskowski reagent, is a versatile and manageable solid reagent used for chlorination and oxidation reactions in organic synthesis.[1] Its reactivity is comparable to that of elemental chlorine, but its solid nature offers a safer and more convenient alternative for laboratory use, particularly in the synthesis of complex molecules and natural product intermediates.[1][2] This document provides an overview of its application in the oxidation of primary alcohols to aldehydes, including a generalized experimental protocol and relevant chemical data.

Properties of Tetraethylammonium Trichloride

| Property | Value | Reference |

| Chemical Formula | C8H20Cl3N | [1] |

| Molar Mass | 236.61 g·mol−1 | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in polar organic solvents such as dichloromethane (B109758), acetonitrile, ethanol, and pyridine. | [1] |

Application in Alcohol Oxidation

While specific literature detailing the oxidation of primary alcohols with [NEt4][Cl3] is not extensively available, its known oxidizing properties suggest its utility in this transformation. The general principle involves the in-situ generation of an active chlorinating/oxidizing species that converts the primary alcohol to the corresponding aldehyde. Care must be taken to control the reaction conditions to prevent over-oxidation to the carboxylic acid and the formation of chlorinated byproducts. The use of an inert solvent and controlled temperature is crucial.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol for the oxidation of a primary alcohol to an aldehyde using [NEt4][Cl3]. This protocol is based on standard procedures for similar oxidizing agents and should be optimized for specific substrates.

Materials:

-

Primary alcohol

-

This compound ([NEt4][Cl3])

-

Anhydrous dichloromethane (CH2Cl2)

-

Inert gas (e.g., Argon or Nitrogen)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Sodium thiosulfate (B1220275) (Na2S2O3), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

-

Reagent Preparation: Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane and add it to the reaction flask.

-

Oxidant Addition: Dissolve this compound (1.1 - 1.5 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

-

Reaction Execution: Cool the reaction flask to 0 °C using an ice bath. Add the [NEt4][Cl3] solution dropwise to the stirred solution of the alcohol over a period of 15-30 minutes.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any excess oxidizing agent.

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL).

-

Wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude aldehyde by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizing the Process

The following diagrams illustrate the generalized experimental workflow and a plausible, though hypothetical, mechanistic pathway for the oxidation of a primary alcohol with [NEt4][Cl3].

Caption: Experimental workflow for the oxidation of a primary alcohol.

Caption: A plausible, hypothetical reaction mechanism.

Disclaimer: The provided protocol and mechanism are generalized and hypothetical. Researchers should conduct their own literature search for the specific substrate and perform small-scale optimization experiments to determine the ideal reaction conditions. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes and Protocols: Selective Chlorination of Electron-Rich Arenes using Tetraethylammonium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of chlorine atoms into aromatic systems is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where chlorinated arenes are common structural motifs. While elemental chlorine and other chlorinating agents can be effective, they often suffer from handling difficulties, harsh reaction conditions, and a lack of selectivity, leading to mixtures of isomers. Tetraethylammonium (B1195904) trichloride (B1173362), [NEt₄][Cl₃], has emerged as a convenient, solid, and easy-to-handle reagent for the selective chlorination of electron-rich aromatic compounds. This reagent demonstrates remarkable para-selectivity, minimizing the formation of undesired ortho isomers and polychlorinated byproducts.[1]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of tetraethylammonium trichloride in the selective chlorination of various electron-rich arenes.

Advantages of this compound

-

Solid and Stable: Easy to handle and weigh compared to gaseous chlorine.

-

High para-Selectivity: Predominantly chlorinates at the position para to the activating group.[1]

-

Mild Reaction Conditions: Reactions are typically carried out at or below room temperature.

-

Good to Excellent Yields: Provides high yields of the desired chlorinated products.

-

Versatile: Effective for a range of electron-rich substrates including phenols, anisoles, anilines, and their derivatives.

Reaction Mechanism and Selectivity

The chlorination of electron-rich arenes with this compound proceeds via an electrophilic aromatic substitution pathway. The trichloride anion ([Cl₃]⁻) acts as the source of an electrophilic chlorine species. The high para-selectivity is attributed to the steric bulk of the reagent, which favors attack at the less hindered para position over the ortho positions.

Caption: Electrophilic aromatic substitution mechanism for para-chlorination.

Quantitative Data Summary

The following tables summarize the results obtained from the chlorination of various electron-rich arenes with this compound. The data is compiled from the seminal work by Schlama, T., et al. (1997).

Table 1: Chlorination of Phenols and Anisoles

| Entry | Substrate | Product | Yield (%) | Regioselectivity (p:o) |

| 1 | Phenol | 4-Chlorophenol | 95 | >99:1 |

| 2 | Anisole | 4-Chloroanisole | 98 | >99:1 |

| 3 | o-Cresol | 4-Chloro-2-methylphenol | 92 | - |

| 4 | m-Cresol | 4-Chloro-3-methylphenol | 96 | >99:1 |

| 5 | 2,6-Dimethylphenol | 4-Chloro-2,6-dimethylphenol | 99 | - |

Table 2: Chlorination of Anilines and Acetanilides

| Entry | Substrate | Product | Yield (%) | Regioselectivity (p:o) |

| 1 | Acetanilide | 4-Chloroacetanilide | 97 | >99:1 |

| 2 | N,N-Dimethylaniline | 4-Chloro-N,N-dimethylaniline | 94 | >99:1 |

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of Electron-Rich Arenes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Electron-rich arene (1.0 mmol)

-

This compound (1.1 mmol, 1.1 equiv)

-

Dichloromethane (B109758) (CH₂Cl₂, 10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the electron-rich arene (1.0 mmol) in dichloromethane (10 mL) at 0 °C (ice bath), add this compound (1.1 mmol) in one portion.

-

Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired chlorinated arene.

Caption: General experimental workflow for arene chlorination.

Protocol 2: Preparation of this compound

This compound can be readily prepared from commercially available starting materials.

Materials:

-

Tetraethylammonium chloride (1.0 equiv)

-

Chlorine gas (Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Gas dispersion tube

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve tetraethylammonium chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

-

Bubble chlorine gas through the solution at room temperature.

-

The reaction is typically accompanied by the formation of a yellow precipitate of this compound.

-

Continue bubbling chlorine gas until the solution is saturated.

-

Remove the solvent under reduced pressure to obtain this compound as a yellow solid.

-

The reagent can be stored under an inert atmosphere and protected from light.

Safety Precautions:

-

This compound is a strong oxidizing and chlorinating agent. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The preparation of this compound involves the use of toxic chlorine gas and should be performed in a well-ventilated fume hood.

-

All reactions should be carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture.

Logical Relationships in Substrate Reactivity

The reactivity of arenes towards electrophilic chlorination is governed by the nature of the substituent on the aromatic ring. Electron-donating groups (EDGs) activate the ring and direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring.

Caption: Influence of substituents on arene reactivity.

Conclusion

This compound is a highly effective and selective reagent for the para-chlorination of a wide range of electron-rich arenes. Its ease of handling, mild reaction conditions, and high yields make it a valuable tool for synthetic chemists in academic and industrial research, particularly in the field of drug development where the regioselective synthesis of chlorinated building blocks is of paramount importance. The protocols and data presented herein provide a solid foundation for the application of this versatile reagent.

References

Application of Tetraethylammonium Trichloride in the Total Synthesis of Complex Natural Products

For Researchers, Scientists, and Drug Development Professionals

Tetraethylammonium (B1195904) trichloride (B1173362) ([NEt4][Cl3]), a stable, solid source of electrophilic chlorine, has emerged as a valuable reagent in the complex landscape of natural product total synthesis. Its ease of handling compared to gaseous chlorine, coupled with its versatile reactivity, allows for precise and selective chlorination reactions, often under mild conditions. This report provides detailed application notes and protocols for the use of tetraethylammonium trichloride in the total synthesis of two distinct and challenging natural products: the polychlorinated steroid clionastatin B and a complex chlorosulpholipid cytotoxin.

Regioselective Late-Stage Chlorination in the Total Synthesis of Clionastatin B

The total synthesis of the marine steroid clionastatin B, a potent cytotoxic agent, presented a significant challenge in the selective installation of a chlorine atom at a late stage of the synthesis. The Gui group accomplished this transformation efficiently using this compound.

Reaction Overview

In the final step of the synthesis of epi-clionastatin B, the precursor epi-clionastatin A was regioselectively chlorinated at the C16 position. This reaction proceeded in a moderate yield, demonstrating the utility of [NEt4][Cl3] for late-stage functionalization of complex scaffolds.

Data Summary

| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | epi-Clionastatin A | [NEt4][Cl3] | CH2Cl2 | 0 to rt | 12 | epi-Clionastatin B | 42 |

Table 1: Regioselective chlorination in the final step of the epi-clionastatin B synthesis.

Experimental Protocol

Synthesis of epi-Clionastatin B:

To a solution of epi-clionastatin A (5.0 mg, 0.012 mmol) in anhydrous dichloromethane (B109758) (1.0 mL) at 0 °C was added this compound (5.5 mg, 0.024 mmol). The resulting mixture was stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The reaction was quenched with saturated aqueous sodium thiosulfate (B1220275) solution (5 mL) and extracted with dichloromethane (3 x 5 mL). The combined organic layers were washed with brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by preparative thin-layer chromatography (petroleum ether/ethyl acetate (B1210297) = 5:1) to afford epi-clionastatin B (2.2 mg, 42% yield) as a white solid.

Logical Workflow

Caption: Synthetic step for epi-clionastatin B.

Stereoselective Dichlorination in the Synthesis of a Chlorosulpholipid Cytotoxin

The total synthesis of a complex chlorosulpholipid cytotoxin by the Carreira group showcased the utility of this compound for the stereoselective dichlorination of olefins. This reagent was employed in two distinct steps to install vicinal dichlorides with high diastereoselectivity.

Reaction Overview

The first application involved the anti-dichlorination of a dienoate ester, selectively reacting with the more electron-rich double bond. The second instance demonstrated a substrate-controlled syn-dichlorination of a cis-olefin, highlighting the influence of the molecular conformation on the reaction outcome.

Data Summary

| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Dienoate Ester | [NEt4][Cl3] | CH2Cl2 | -78 | anti-Dichloride | 75 | >20:1 |

| 2 | cis-Olefin Intermediate | [NEt4][Cl3] | CH2Cl2 | -78 to -20 | syn-Dichloride | 71 | >20:1 |

Table 2: Stereoselective dichlorinations in the synthesis of a chlorosulpholipid cytotoxin.

Experimental Protocols

General Procedure for Dichlorination:

To a solution of the olefin in anhydrous dichloromethane at the specified temperature was added a solution of this compound in anhydrous dichloromethane. The reaction mixture was stirred at that temperature until completion, as monitored by thin-layer chromatography. The reaction was then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography.

1. Synthesis of the anti-Dichloride:

Following the general procedure, the dienoate ester (1.0 equiv) was treated with this compound (1.1 equiv) in dichloromethane at -78 °C. The reaction afforded the desired anti-dichloride in 75% yield with a diastereomeric ratio of >20:1.

2. Synthesis of the syn-Dichloride:

Following the general procedure, the cis-olefin intermediate (1.0 equiv) was treated with this compound (1.2 equiv) in dichloromethane, warming from -78 °C to -20 °C. This reaction provided the syn-dichloride in 71% yield with a diastereomeric ratio of >20:1.

Reaction Mechanisms

The stereochemical outcome of the dichlorination is dictated by the mechanism of chlorine addition to the double bond.

Caption: Mechanisms of di- and syn-dichlorination.

These examples underscore the strategic importance of this compound in modern natural product synthesis. Its ability to effect selective chlorinations on complex and sensitive substrates makes it an indispensable tool for accessing structurally diverse and biologically active molecules.

Application Notes and Protocols for Chlorination Reactions Using Mioskowski's Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mioskowski's reagent, tetraethylammonium (B1195904) trichloride (B1173362) ([NEt₄][Cl₃]), is a versatile and convenient electrophilic chlorinating agent. As a stable, crystalline solid, it offers a safer and more easily handled alternative to gaseous chlorine.[1] It is soluble in a range of polar organic solvents, including dichloromethane (B109758) and acetonitrile, making it suitable for a variety of reaction conditions.[1] This reagent has demonstrated efficacy in the chlorination of a wide array of organic substrates, including alkenes, alkynes, activated aromatic compounds, and carbonyl compounds. Its utility in the synthesis of complex molecules and pharmaceutical intermediates is well-established.